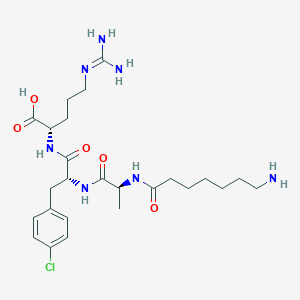
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the protection of functional groups to prevent unwanted reactions. Key steps include:
Protection of the amino group: Using reagents like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Formation of peptide bonds: Employing coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: Removing the protective groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Conducted under inert atmospheres to prevent unwanted side reactions.
Substitution: Requires specific catalysts or conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the amino group may yield nitro derivatives, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- L-Arginine, N-(7-amino-1-oxoheptyl)-O-(phenylmethyl)-L-seryl-D-alanyl-
- L-Arginine, N-(7-amino-1-oxoheptyl)-3-cyclohexyl-L-alanyl-N-methylglycyl-L-leucyl-5-phenyl-D-norvalyl-
Uniqueness
L-Arginine, N-(7-amino-1-oxoheptyl)-L-alanyl-4-chloro-D-phenylalanyl- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
646031-08-5 |
|---|---|
Molecular Formula |
C25H40ClN7O5 |
Molecular Weight |
554.1 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-(7-aminoheptanoylamino)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H40ClN7O5/c1-16(31-21(34)8-4-2-3-5-13-27)22(35)33-20(15-17-9-11-18(26)12-10-17)23(36)32-19(24(37)38)7-6-14-30-25(28)29/h9-12,16,19-20H,2-8,13-15,27H2,1H3,(H,31,34)(H,32,36)(H,33,35)(H,37,38)(H4,28,29,30)/t16-,19-,20+/m0/s1 |
InChI Key |
ZTOTYKCUQCGSQQ-FFZOFVMBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CCCCCCN |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)


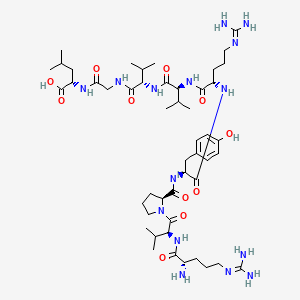
![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)
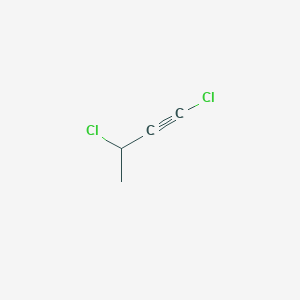
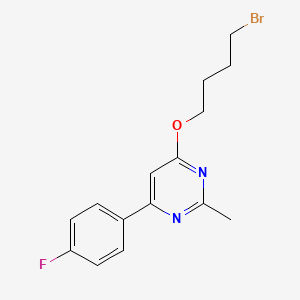
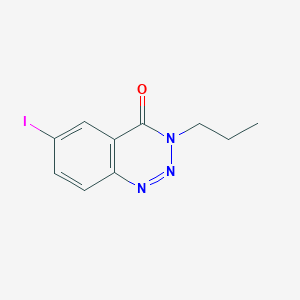
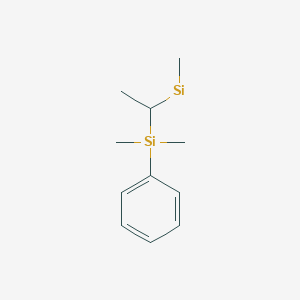
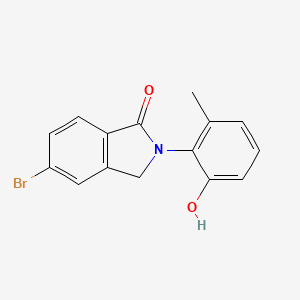
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)
![3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B15169924.png)

